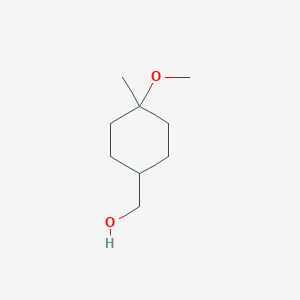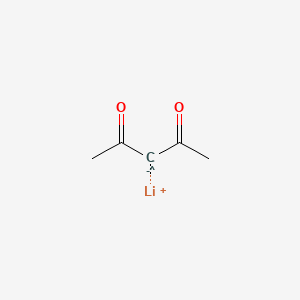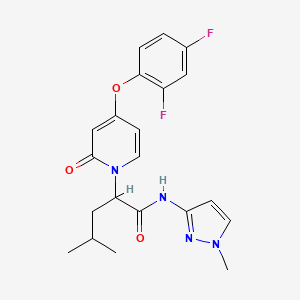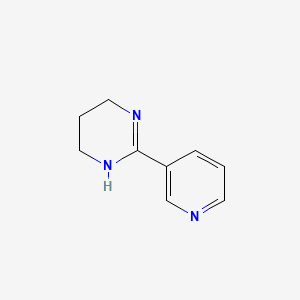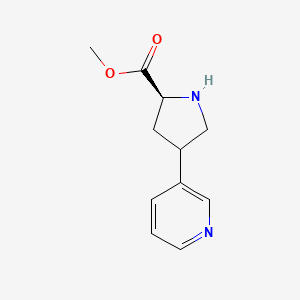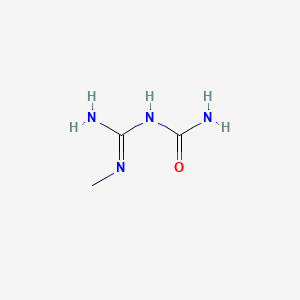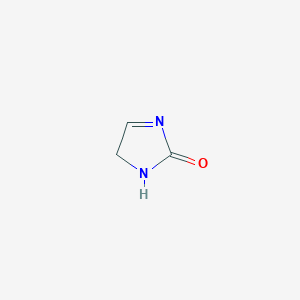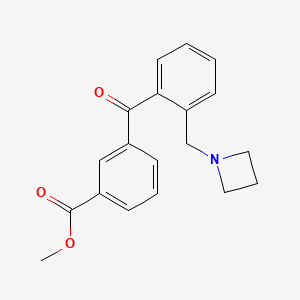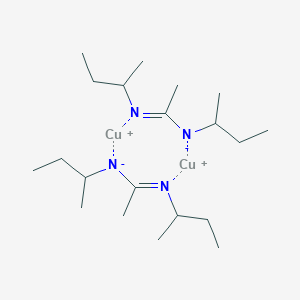
(N,n-di-sec-butylacetamidinato)copper(i)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(N,n-di-sec-butylacetamidinato)copper(i) is an organometallic compound with the chemical formula C20H42Cu2N4. It is a copper complex that is often used in various chemical processes due to its unique properties. The compound is known for its stability and ability to act as a precursor in the deposition of copper films.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of (N,n-di-sec-butylacetamidinato)copper(i) typically involves the following steps:
Formation of N,n-di-sec-butylacetamidine: This is achieved by reacting di-sec-butylamine with an amide in an organic solvent such as chloroform.
Reaction with Copper(I) Salt: The N,n-di-sec-butylacetamidine is then reacted with a copper(I) salt, such as copper(I) chloride, under an inert atmosphere to form (N,n-di-sec-butylacetamidinato)copper(i).
Industrial Production Methods
Industrial production methods for (N,n-di-sec-butylacetamidinato)copper(i) are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and inert atmosphere to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(N,n-di-sec-butylacetamidinato)copper(i) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) complexes.
Reduction: It can be reduced back to copper(0) under certain conditions.
Substitution: The ligands in the compound can be substituted with other ligands to form different copper complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or hydrazine can be used.
Substitution: Ligand exchange reactions often involve the use of other amines or phosphines under controlled conditions.
Major Products
The major products formed from these reactions include various copper complexes, such as copper(II) acetates, copper(0) nanoparticles, and substituted copper(I) complexes .
Aplicaciones Científicas De Investigación
(N,n-di-sec-butylacetamidinato)copper(i) has several scientific research applications:
Chemical Vapor Deposition (CVD): The compound is used as a precursor for the deposition of copper films in the semiconductor industry.
Electrochemical Applications:
Mecanismo De Acción
The mechanism of action of (N,n-di-sec-butylacetamidinato)copper(i) involves the coordination of the copper center with the nitrogen atoms of the acetamidine ligands. This coordination stabilizes the copper(I) oxidation state and facilitates various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or film deposition .
Comparación Con Compuestos Similares
Similar Compounds
Copper(I) bis(2,2,6,6-tetramethyl-3,5-heptanedionate): Another copper(I) complex used in similar applications.
Copper(I) hexafluoroacetylacetonate: Known for its use in CVD processes.
Copper(I) chloride: A simpler copper(I) compound used in various chemical reactions.
Uniqueness
(N,n-di-sec-butylacetamidinato)copper(i) is unique due to its stability and ability to form strong coordination bonds with nitrogen ligands. This makes it particularly useful in applications requiring high thermal stability and precise control over copper deposition .
Propiedades
Fórmula molecular |
C20H42Cu2N4 |
|---|---|
Peso molecular |
465.7 g/mol |
Nombre IUPAC |
butan-2-yl-(N-butan-2-yl-C-methylcarbonimidoyl)azanide;copper(1+) |
InChI |
InChI=1S/2C10H21N2.2Cu/c2*1-6-8(3)11-10(5)12-9(4)7-2;;/h2*8-9H,6-7H2,1-5H3;;/q2*-1;2*+1 |
Clave InChI |
RUUJZWYITYFKCY-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)[N-]C(=NC(C)CC)C.CCC(C)[N-]C(=NC(C)CC)C.[Cu+].[Cu+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




